Valrocemide

Vue d'ensemble

Description

Valrocemide est un agent anticonvulsivant expérimental qui a été étudié pour son utilisation potentielle dans le traitement de l’épilepsie. Il s’agit d’un dérivé de l’acide valproïque et de la glycine, conçu pour pénétrer plus efficacement dans le cerveau.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Valrocemide peut être synthétisé par réaction de l’acide valproïque avec le glycinamide. Le processus implique la formation d’une liaison amide entre le groupe carboxyle de l’acide valproïque et le groupe amino du glycinamide. La réaction nécessite généralement un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction afin de garantir un rendement élevé et une pureté élevée. Le produit final est purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Valrocemide subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : La réduction de this compound peut donner des amines primaires.

Substitution : This compound peut subir des réactions de substitution nucléophile, où le groupe amide peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde (OH-) et les amines peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Acides carboxyliques.

Réduction : Amines primaires.

Substitution : Différents amides substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la formation et la réactivité de la liaison amide.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Exploré comme agent anticonvulsivant pour le traitement de l’épilepsie. .

Applications De Recherche Scientifique

Mécanisme D'action

Le mécanisme d’action exact de valrocemide n’est pas entièrement compris. Il est considéré comme exerçant ses effets anticonvulsivants en modulant l’activité des neurotransmetteurs dans le cerveau. This compound peut renforcer les effets inhibiteurs de l’acide gamma-aminobutyrique (GABA) et de la glycine, ce qui entraîne une réduction de l’excitabilité neuronale et de l’activité convulsive .

Comparaison Avec Des Composés Similaires

Valrocemide est structurellement lié à l’acide valproïque et à d’autres agents anticonvulsivants. Comparativement à l’acide valproïque, this compound présente une structure modifiée qui permet une meilleure pénétration dans le cerveau et potentiellement moins d’effets secondaires. Parmi les composés similaires, citons :

Acide valproïque : Anticonvulsivant largement utilisé avec un large spectre d’activité, mais associé à des effets secondaires tels que l’hépatotoxicité et la tératogénicité.

Lacosamide : Un nouvel anticonvulsivant avec un mécanisme d’action différent, ciblant les canaux sodiques dépendants du voltage.

Prégabaline : Un autre anticonvulsivant qui module les canaux calciques et est utilisé pour la douleur neuropathique.

La structure unique de this compound et son potentiel de réduction des effets secondaires en font un candidat prometteur pour un développement plus poussé en tant qu’agent anticonvulsivant.

Activité Biologique

Valrocemide, also known as N-valproyl glycinamide (VGD or TV1901), is an anticonvulsant agent that has garnered attention for its potential therapeutic applications in epilepsy and other neurological disorders. This compound is a derivative of valproic acid (VPA) and was designed to enhance central nervous system (CNS) penetration while maintaining anticonvulsant efficacy. The following sections detail the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant clinical findings.

Pharmacological Profile

This compound exhibits a broad spectrum of anticonvulsant activity across various animal models. Key studies have demonstrated its efficacy in preventing seizures induced by different stimuli, such as electrical stimulation and chemical agents.

Anticonvulsant Activity in Animal Models

The anticonvulsant profile of this compound has been assessed using multiple standardized models:

| Model | Route of Administration | ED50 (mg/kg) | Protective Index |

|---|---|---|---|

| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 151.0 | 2.2 |

| Pentylenetetrazole-induced seizures | i.p. | 132.3 | 2.5 |

| Bicuculline-induced seizures | i.p. | 248.1 | 1.3 |

| Corneally Kindled Rats | i.p. | 161.0 | Not specified |

These results indicate that this compound is effective against both generalized and focal seizures, with a favorable safety margin compared to its neurotoxic dose .

This compound's mechanism of action is primarily linked to its ability to inhibit specific enzyme activities related to neurotransmitter synthesis. Notably, it has been shown to inhibit human brain crude homogenate MIP synthase activity in vitro at concentrations as low as 1 mM, suggesting a competitive mode of inhibition . This inhibition may contribute to its anticonvulsant effects by modulating neurotransmitter levels in the brain.

Clinical Development and Safety Profile

This compound has undergone several phases of clinical trials, particularly focusing on its use as an adjunct therapy for refractory epilepsy. A phase II trial completed in October 2003 indicated that this compound was well tolerated at maintenance dosages up to 2000 mg twice daily without significant side effects . The ongoing phase III trials aim to further establish its efficacy and safety in larger patient populations.

Propriétés

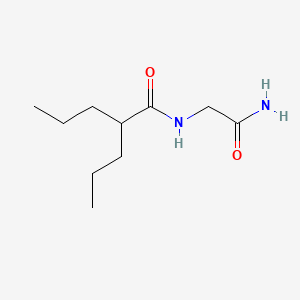

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGCAOVRLYSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238939 | |

| Record name | Valrocemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92262-58-3 | |

| Record name | Valrocemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valrocemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valrocemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valrocemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALROCEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.